molecular formula C24H39BrO2 B12639885 Hexadecyl 4-(bromomethyl)benzoate CAS No. 920982-13-4

Hexadecyl 4-(bromomethyl)benzoate

Katalognummer: B12639885
CAS-Nummer: 920982-13-4
Molekulargewicht: 439.5 g/mol
InChI-Schlüssel: XVNWYQLRCHJICQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexadecyl 4-(bromomethyl)benzoate is an organic compound with the molecular formula C24H39BrO2 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a hexadecyl group, and the hydrogen atom of the methyl group is replaced by a bromine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hexadecyl 4-(bromomethyl)benzoate can be synthesized through the esterification of 4-(bromomethyl)benzoic acid with hexadecanol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane (CH2Cl2). The reaction is carried out at room temperature and yields the desired ester after purification .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: Hexadecyl 4-(bromomethyl)benzoate primarily undergoes substitution reactions due to the presence of the bromomethyl group. This group is highly reactive and can be replaced by various nucleophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides under mild conditions. For example, reacting with sodium azide (NaN3) in dimethylformamide (DMF) can yield the corresponding azide derivative.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed:

    Azide Derivative: Formed by substitution with sodium azide.

    Alcohol: Formed by reduction of the bromomethyl group.

Wissenschaftliche Forschungsanwendungen

Hexadecyl 4-(bromomethyl)benzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the preparation of functionalized benzoates.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as surfactants or liquid crystals.

    Biological Studies: It may be used in the synthesis of biologically active molecules, including potential pharmaceuticals or agrochemicals.

Wirkmechanismus

The mechanism of action of Hexadecyl 4-(bromomethyl)benzoate is primarily based on its ability to undergo nucleophilic substitution reactions The bromomethyl group is a good leaving group, making the compound reactive towards nucleophiles

Vergleich Mit ähnlichen Verbindungen

    Methyl 4-(bromomethyl)benzoate: Similar structure but with a methyl ester instead of a hexadecyl ester.

    Ethyl 4-(bromomethyl)benzoate: Similar structure but with an ethyl ester instead of a hexadecyl ester.

Uniqueness: Hexadecyl 4-(bromomethyl)benzoate is unique due to the presence of the long hexadecyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This long chain can influence the compound’s solubility, melting point, and reactivity, making it suitable for specific applications in materials science and organic synthesis.

Eigenschaften

CAS-Nummer

920982-13-4

Molekularformel

C24H39BrO2

Molekulargewicht

439.5 g/mol

IUPAC-Name

hexadecyl 4-(bromomethyl)benzoate

InChI

InChI=1S/C24H39BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-27-24(26)23-18-16-22(21-25)17-19-23/h16-19H,2-15,20-21H2,1H3

InChI-Schlüssel

XVNWYQLRCHJICQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.